molecular formula C20H20N2O3 B4215319 1-{4-[2-hydroxy-3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl}ethanone

1-{4-[2-hydroxy-3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl}ethanone

Cat. No.: B4215319
M. Wt: 336.4 g/mol
InChI Key: DVNQLCOELKNJOT-UHFFFAOYSA-N
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Description

1-{4-[2-hydroxy-3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl}ethanone is a synthetic organic compound that features a phenyl ring substituted with a hydroxy group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-hydroxy-3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl}ethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Hydroxy Group Introduction: The hydroxy group is added through a hydroxylation reaction, often using a reagent like hydrogen peroxide.

    Final Assembly: The final compound is assembled by linking the imidazole and phenyl components through an etherification reaction, typically using a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[2-hydroxy-3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using a catalyst like palladium on carbon.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-{4-[2-hydroxy-3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl}ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[2-hydroxy-3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl}ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

  • 1-{4-[2-hydroxy-3-(4-methyl-1H-imidazol-1-yl)propoxy]phenyl}ethanone
  • 1-{4-[2-hydroxy-3-(4-ethyl-1H-imidazol-1-yl)propoxy]phenyl}ethanone

Uniqueness: 1-{4-[2-hydroxy-3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl}ethanone is unique due to the presence of the phenyl group, which enhances its ability to participate in π-π interactions and increases its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-phenylimidazol-1-yl)propoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-15(23)16-7-9-19(10-8-16)25-13-18(24)11-22-12-20(21-14-22)17-5-3-2-4-6-17/h2-10,12,14,18,24H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNQLCOELKNJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2C=C(N=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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